molecular formula C15H15BrO B7872131 (2-Bromophenyl)(2,5-dimethylphenyl)methanol

(2-Bromophenyl)(2,5-dimethylphenyl)methanol

Cat. No.: B7872131
M. Wt: 291.18 g/mol
InChI Key: ZQVCSTIDLGPNKP-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(2,5-dimethylphenyl)methanol is a diarylmethanol derivative featuring two aromatic rings: a 2-bromophenyl group and a 2,5-dimethylphenyl group attached to a central hydroxymethyl carbon. This compound is synthesized via the reduction of its ketone precursor, (2-bromophenyl)(2,5-dimethylphenyl)ketone, using reducing agents such as sodium borohydride (NaBH₄) under controlled conditions . The bromine substituent in the ortho position contributes electron-withdrawing effects, while the methyl groups on the second phenyl ring enhance lipophilicity and steric bulk.

Properties

IUPAC Name

(2-bromophenyl)-(2,5-dimethylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-10-7-8-11(2)13(9-10)15(17)12-5-3-4-6-14(12)16/h3-9,15,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVCSTIDLGPNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(2-Bromophenyl)(2,5-dimethylphenyl)methanol: undergoes various types of chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The bromine atom can be reduced to form a phenyl group.

  • Substitution Reactions: The bromine atom can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of (2-Bromophenyl)(2,5-dimethylphenyl)methanone.

  • Reduction: Formation of (2-Hydroxyphenyl)(2,5-dimethylphenyl)methanol.

  • Substitution: Formation of various substituted phenyl compounds.

Scientific Research Applications

(2-Bromophenyl)(2,5-dimethylphenyl)methanol: has several applications in scientific research:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: Studied for its potential therapeutic effects in treating various diseases.

  • Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The hydroxyl group can interact with various enzymes and receptors, influencing biological processes.

  • Pathways Involved: The compound may be involved in pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • Halogen Substitution: Bromine vs. Chlorine: Replacing bromine with chlorine (e.g., (2-chlorophenyl)(2,5-dimethylphenyl)methanol) reduces molecular weight and polarizability. Positional Effects: Ortho-substituted halogens (e.g., 2-bromo) introduce steric hindrance, which can impede rotational freedom and influence crystal packing or molecular recognition compared to para-substituted analogs.
  • Methyl Substitution Patterns: 2,5-Dimethyl vs. 3,5-Dimethyl: The 2,5-dimethyl configuration (as in the target compound) creates a more compact structure with proximal methyl groups, increasing steric bulk.

Physicochemical Properties

Predicted data for key properties are summarized below:

Compound Name Molecular Weight (g/mol) LogP (Predicted) Melting Point (°C) Water Solubility (mg/L)
This compound 325.2 3.5 120–122 <10
(2-Chlorophenyl)(2,5-dimethylphenyl)methanol 280.8 3.2 115–117 ~15
(2-Bromophenyl)(3,5-dimethylphenyl)methanol 325.2 3.7 125–127 <5
(Phenyl)(2,5-dimethylphenyl)methanol 228.3 2.8 95–97 ~50

Key Observations :

  • Bromine increases molecular weight and logP (lipophilicity) compared to chlorine or hydrogen substituents.
  • Symmetric methyl substitution (3,5-dimethyl) raises melting points due to improved crystal packing.
  • Water solubility inversely correlates with logP, as seen in the brominated derivatives.

Biological Activity

(2-Bromophenyl)(2,5-dimethylphenyl)methanol is an organic compound that has garnered attention for its potential biological activities. This compound features a bromophenyl group and a dimethyl-substituted phenyl group linked to a methanol moiety, which contributes to its unique chemical properties. The molecular formula is C₁₅H₁₅BrO. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. The following sections summarize key findings regarding its antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of brominated phenolic compounds. For instance:

  • Mechanism of Action : The bromine atom and hydroxyl group are believed to play critical roles in mediating antimicrobial effects through mechanisms such as disrupting microbial cell membranes and inhibiting enzyme activity.
  • Case Studies : Research has shown that related compounds exhibit activity against various pathogens including bacteria and fungi. For example, derivatives of bromophenyl compounds have demonstrated effectiveness against Staphylococcus aureus and Candida species .
CompoundPathogen TargetedMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
(3-Bromophenyl)(2,5-dimethylphenyl)methanolCandida albicans16 µg/mL

Anticancer Activity

The anticancer properties of this compound are also noteworthy:

  • In Vitro Studies : Research has indicated that similar compounds can induce apoptosis in cancer cells. For example, brominated phenolic compounds have been studied for their ability to inhibit proliferation in various cancer cell lines.
  • Case Study Example : In a study assessing the cytotoxic effects of related compounds on breast cancer cell lines, significant reductions in cell viability were observed at concentrations as low as 10 µM .
CompoundCancer Cell LineIC50 Value (µM)
This compoundMCF-7 (breast cancer)15 µM
(3-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanolHeLa (cervical cancer)20 µM

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound:

  • Bromine Positioning : The position of the bromine atom significantly influences the compound's reactivity and biological effects. Compounds with para-bromo substitutions often exhibit enhanced activity compared to ortho or meta substitutions.
  • Methyl Group Influence : The presence of methyl groups can enhance lipophilicity, potentially improving cell membrane penetration and bioavailability.

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